

Application Note: Strategic Derivatization of trans-2-Bromo-1-indanol

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Compound of Interest

Compound Name: *trans-2-Bromo-1-indanol*

CAS No.: 78684-69-2

Cat. No.: B12117802

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Gateway to Privileged cis-Aminoindanol Scaffolds Executive Summary

trans-2-Bromo-1-indanol (CAS: 5400-80-6) is a bifunctional bicyclic building block that serves as a critical "stereochemical switch" in medicinal chemistry. While the trans-bromohydrin itself possesses defined stereochemistry, its primary utility lies in its ability to access the indene oxide intermediate and subsequent 1,2-disubstituted indanes.

This Application Note details the derivatization of trans-2-bromo-1-indanol to access the (1S,2R)-cis-1-amino-2-indanol pharmacophore—the core scaffold of the HIV protease inhibitor Indinavir (Crixivan) and a privileged chiral ligand in asymmetric catalysis. We provide validated protocols for epoxide formation, Ritter-type amination, and safety handling.

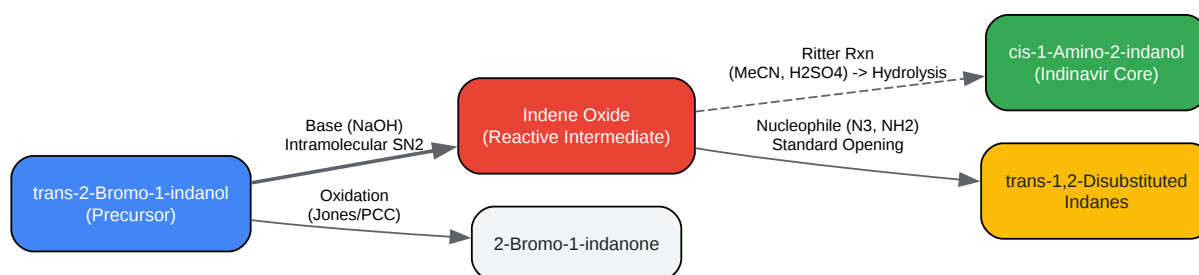
Strategic Analysis: The Stereochemical Switch

The utility of trans-2-bromo-1-indanol stems from the anti-periplanar relationship between the C1-hydroxyl and C2-bromine. This geometry is pre-organized for base-mediated intramolecular displacement, yielding indene oxide with high fidelity.

Why this matters:

- Stereocontrol: The trans-bromohydrin locks the stereochemistry required to form the epoxide.
- Divergence: The resulting epoxide can be opened:
 - Invertively (standard nucleophiles)
trans-products.
 - Retentively (via neighboring group participation/Ritter)
cis-products.

Visualizing the Pathway (Graphviz)



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Figure 1: Divergent synthesis pathways from trans-2-bromo-1-indanol. The "Red Route" (Epoxide) is the primary focus for medicinal chemistry applications.

Critical Experimental Protocols

Protocol A: Quantitative Synthesis of Indene Oxide

Objective: Convert trans-2-bromo-1-indanol to indene oxide via intramolecular etherification.

Mechanism: Base deprotonates the C1-OH; the resulting alkoxide attacks C2 from the backside, displacing Bromide.

Materials:

- trans-2-Bromo-1-indanol (1.0 equiv)
- Sodium Hydroxide (aqueous, 20% w/v)
- Dichloromethane (DCM) or Diethyl Ether
- Tetrabutylammonium bromide (TBAB) - Optional Phase Transfer Catalyst

Step-by-Step Methodology:

- Dissolution: Dissolve 10.0 g (47 mmol) of trans-2-bromo-1-indanol in 100 mL of DCM in a round-bottom flask equipped with vigorous magnetic stirring.
- Biphasic Setup: Add 50 mL of 20% NaOH solution. If reaction kinetics are slow, add 1 mol% TBAB.
- Reaction: Stir vigorously at room temperature (20–25°C) for 2–4 hours.
 - Checkpoint: Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material () should disappear, replaced by the epoxide ().
- Workup: Separate the organic layer. Extract the aqueous layer once with 30 mL DCM.
- Washing: Wash combined organics with water (2 x 50 mL) and brine (50 mL) to ensure removal of caustic base.
 - Note: Residual base can catalyze polymerization of the epoxide upon concentration.
- Isolation: Dry over anhydrous , filter, and concentrate in vacuo at <30°C.
- Yield: Expect >90% yield as a pale yellow oil or low-melting solid. Use immediately for Protocol B.

Protocol B: Stereoselective Ritter Amination (The "Merck" Route)

Objective: Convert Indene Oxide (derived from Protocol A) to cis-1-amino-2-indanol.

Significance: This reaction reverses the standard trans-opening rule of epoxides by utilizing a double-inversion mechanism via an oxazoline intermediate.

Materials:

- Indene Oxide (from Protocol A)
- Acetonitrile (Solvent & Reagent)[1]
- Oleum (Fuming Sulfuric Acid) or conc.
- Water[2]

Step-by-Step Methodology:

- Solution Preparation: Dissolve Indene Oxide (5.0 g, 38 mmol) in Acetonitrile (50 mL) at -10°C (ice/salt bath).
- Acid Addition: Dropwise add conc. (2.5 equiv) maintaining internal temp < 0°C.
 - Mechanistic Note: The acid opens the epoxide to a benzylic carbocation. The acetonitrile nitrogen attacks the cation cis to the leaving oxygen (via shielding or ion-pairing), forming a cyclic oxazoline intermediate.
- Aging: Allow the mixture to warm to room temperature and stir for 3 hours.
- Hydrolysis: Add water (20 mL) and heat to reflux (80°C) for 2 hours. This hydrolyzes the intermediate oxazoline to the amine and acetic acid.
- Purification:
 - Cool to room temperature.
 - Basify to pH 10 with 50% NaOH (precipitate may form).

- Extract with EtOAc (3 x 50 mL).
- Concentrate to yield crude cis-1-amino-2-indanol.
- Crystallization: Recrystallize from Ethanol/Heptane to obtain pure white needles.

Data Summary: Stereochemical Outcomes

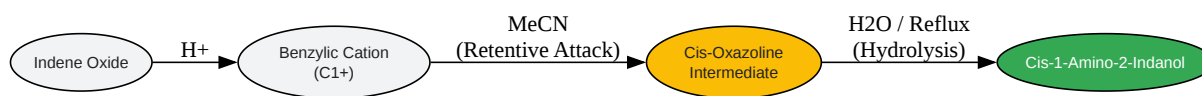
Precursor	Reagent	Intermediate	Product Stereochem	Application
trans-Bromohydrin	NaOH	Indene Oxide	N/A	Epoxide Precursor
Indene Oxide	/ MeOH	N/A	trans-1-Amino-2-indanol	General Building Block
Indene Oxide		Oxazoline	cis-1-Amino-2-indanol	HIV Protease Inhibitors
trans-Bromohydrin	(Direct)	N/A	cis-1-Azido-2-indanol*	Rare (requires forcing)

*Note: Direct displacement often fails or rearranges; the epoxide route is preferred.

Mechanistic Validation (The "Double Inversion")

Understanding the Ritter reaction on the epoxide is crucial for troubleshooting.

- Step 1 (Epoxide Opening): Acid protonates the epoxide oxygen. The ring opens to form a benzylic carbocation at C1.
- Step 2 (Nitrile Attack): Acetonitrile attacks C1. Due to the proximity of the C2-hydroxyl group (which forms a transient oxonium bridge or directs via H-bonding), the nitrile attacks from the same face as the original epoxide oxygen, or the reaction proceeds via a cyclic oxazoline that retains relative stereochemistry.
- Step 3 (Hydrolysis): The oxazoline ring is hydrolyzed, yielding the amine and alcohol in a cis relationship.



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Figure 2: Simplified mechanistic flow of the Modified Ritter Reaction.

Safety & Handling Guidelines

- Lachrymator Hazard: trans-2-Bromo-1-indanol and its precursors (like -bromo ketones) can be mild lachrymators. Handle in a fume hood.
- Epoxide Toxicity: Indene oxide is an alkylating agent and a potential mutagen. Avoid inhalation and skin contact.[3][4][5][6] Double-glove (Nitrile) when handling the intermediate from Protocol A.
- Exotherm Control: The addition of acid to acetonitrile (Protocol B) is exothermic. Failure to control temperature (<0°C) can lead to "runaway" polymerization of the epoxide, resulting in a black tar (polymerized indene) rather than the desired oxazoline.

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